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Compound Name: N-Isopropyloxetan-3-amine

Cat. No.: B581035 Get Quote

Introduction
N-Isopropyloxetan-3-amine is a saturated heterocyclic compound that has garnered interest

within medicinal chemistry and drug discovery. The incorporation of the oxetane motif can

favorably influence key physicochemical properties of a molecule, such as solubility and

metabolic stability, while the amine functionality provides a crucial handle for further chemical

modification.[1][2] A thorough understanding of the molecular structure and purity of N-
Isopropyloxetan-3-amine is paramount for its effective application. This technical guide

provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights for

researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Rationale
The structure of N-Isopropyloxetan-3-amine, with the IUPAC name 3-propan-2-yloxetan-3-

amine, dictates its characteristic spectroscopic signatures. The molecule comprises a four-

membered oxetane ring, a secondary amine, and an isopropyl group. This unique combination

of functional groups gives rise to distinct signals in various spectroscopic analyses, which will

be explored in detail in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. For N-
Isopropyloxetan-3-amine, both ¹H and ¹³C NMR provide a wealth of information regarding the
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connectivity and chemical environment of each atom.

¹H NMR Spectroscopy
The proton NMR spectrum of N-Isopropyloxetan-3-amine is predicted to exhibit distinct

signals corresponding to the protons of the oxetane ring, the isopropyl group, and the amine.

The electronegativity of the oxygen and nitrogen atoms significantly influences the chemical

shifts of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃)

Proton
Assignment

Predicted
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constant (J) in
Hz

a (CH₂) ~4.5 - 4.8 Triplet 2H ~6-8

b (CH₂) ~4.3 - 4.6 Triplet 2H ~6-8

c (CH) ~3.5 - 3.9 Multiplet 1H -

d (NH) ~1.5 - 2.5 Broad Singlet 1H -

e (CH) ~2.8 - 3.2 Septet 1H ~6-7

f (CH₃) ~1.0 - 1.2 Doublet 6H ~6-7

Interpretation of the ¹H NMR Spectrum:

Oxetane Ring Protons (a, b, and c): The methylene protons (a and b) on the oxetane ring are

diastereotopic and are expected to appear as triplets due to coupling with each other. Their

chemical shifts are significantly downfield due to the deshielding effect of the adjacent

oxygen atom.[1] The methine proton (c) at the 3-position is coupled to the adjacent

methylene protons and the amine proton, likely resulting in a complex multiplet.

Isopropyl Group Protons (e and f): The methine proton (e) of the isopropyl group is expected

to appear as a septet due to coupling with the six equivalent methyl protons (f). Conversely,

the methyl protons will appear as a doublet due to coupling with the single methine proton.
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Amine Proton (d): The amine proton typically appears as a broad singlet, and its chemical

shift can be concentration and solvent-dependent.[3] Deuterium exchange (by adding a drop

of D₂O) would cause this signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of N-Isopropyloxetan-3-amine will show distinct

signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm)

C2/C4 ~70 - 75

C3 ~55 - 60

C(isopropyl, CH) ~45 - 50

C(isopropyl, CH₃) ~20 - 25

Interpretation of the ¹³C NMR Spectrum:

Oxetane Ring Carbons (C2/C4 and C3): The carbons of the oxetane ring (C2 and C4) are

deshielded by the oxygen atom and are expected to resonate in the range of 70-75 ppm.[1]

The C3 carbon, being attached to the nitrogen atom, will also be deshielded, but to a lesser

extent, appearing around 55-60 ppm.

Isopropyl Group Carbons: The methine carbon of the isopropyl group is expected to appear

around 45-50 ppm, while the two equivalent methyl carbons will resonate at a higher field,

around 20-25 ppm.[4]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of N-Isopropyloxetan-3-amine will be characterized by absorption

bands corresponding to N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands
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Functional Group Absorption Range (cm⁻¹) Intensity

N-H Stretch (secondary amine) 3300 - 3500 Medium, sharp

C-H Stretch (sp³ hybridized) 2850 - 3000 Strong

C-O Stretch (ether) 1000 - 1300 Strong

C-N Stretch (aliphatic amine) 1020 - 1250 Medium

N-H Bend 1550 - 1650 Medium

Interpretation of the IR Spectrum:

N-H Stretch: A characteristic sharp to medium intensity peak in the region of 3300-3500 cm⁻¹

is indicative of the N-H stretching vibration of the secondary amine.[5][6]

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the stretching

vibrations of the sp³ hybridized C-H bonds in the oxetane ring and the isopropyl group.

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1000 and

1300 cm⁻¹, corresponds to the C-O stretching of the oxetane ring.

C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected to appear in the

1020-1250 cm⁻¹ region.[5]

N-H Bend: A medium intensity band around 1550-1650 cm⁻¹ can be attributed to the N-H

bending vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For N-Isopropyloxetan-3-amine
(C₆H₁₃NO), the molecular weight is 115.17 g/mol .

Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Predicted Fragment Interpretation

115 [M]⁺ Molecular Ion

100 [M - CH₃]⁺ Loss of a methyl group

86 [M - C₂H₅]⁺ Loss of an ethyl group

72 [M - C₃H₇]⁺ or [C₄H₁₀N]⁺

α-cleavage, loss of a propyl

radical or fragmentation of the

isopropyl group

58 [C₃H₈N]⁺
α-cleavage, loss of the

oxetane ring fragment

44 [C₂H₆N]⁺
Cleavage of the isopropyl

group

Interpretation of the Mass Spectrum:

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 115. According to the

nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular

weight, which is consistent with the structure of N-Isopropyloxetan-3-amine.[7]

Fragmentation Pattern: The fragmentation of N-Isopropyloxetan-3-amine is likely to be

dominated by α-cleavage, which is a characteristic fragmentation pathway for amines.[8]

This involves the cleavage of the C-C bond adjacent to the nitrogen atom. The loss of a

methyl radical (m/z 100) and an isopropyl radical (leading to a fragment at m/z 72) are

plausible fragmentation pathways. Cleavage of the bond between the nitrogen and the

oxetane ring could also occur.

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of N-Isopropyloxetan-3-
amine.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of N-Isopropyloxetan-3-amine in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a

good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Reference the spectra to the residual solvent peak.

IR Spectroscopy
Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt

plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a suitable solvent

(e.g., CCl₄) can be used.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray

Ionization (ESI).

Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the

molecular ion and expected fragments.
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Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of N-Isopropyloxetan-3-amine with proton assignments.

NMR Spectroscopy Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Dissolve 5-10 mg in
~0.7 mL Deuterated Solvent Transfer to NMR Tube Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Process Raw Data Reference to Solvent Peak Interpret Spectra

Click to download full resolution via product page

Caption: A typical workflow for NMR spectroscopic analysis.

Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic

data for N-Isopropyloxetan-3-amine. By synthesizing information from established

spectroscopic principles and data for analogous structures, we have predicted and interpreted

the ¹H NMR, ¹³C NMR, IR, and MS spectra. These data, along with the provided experimental

protocols, serve as a valuable resource for the unambiguous identification and characterization

of this important chemical entity in research and development settings. The structural insights

gained from these spectroscopic techniques are fundamental to advancing the applications of

N-Isopropyloxetan-3-amine in medicinal chemistry and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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